molecular formula C11H14N2O B13273377 4-(Aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13273377
M. Wt: 190.24 g/mol
InChI Key: VBGVNRLHPPEALW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound with a unique structure that includes an aminomethyl group and a tetrahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including alkylation, cyclization, and reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different tetrahydroquinoline derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

4-(Aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and interact with various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocoumarin: Known for its biological activities and used in medicinal chemistry.

    Thiophene-linked 1,2,4-triazoles: Noted for their antimicrobial and chemotherapeutic profiles.

Uniqueness

4-(Aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific structure, which combines an aminomethyl group with a tetrahydroquinolinone core. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(aminomethyl)-6-methyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-7-2-3-10-9(4-7)8(6-12)5-11(14)13-10/h2-4,8H,5-6,12H2,1H3,(H,13,14)

InChI Key

VBGVNRLHPPEALW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC2CN

Origin of Product

United States

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